[2'-13C]ribothymidine

Isotopic Purity Quality Control Mass Spectrometry

Researchers quantifying tRNA-derived ribothymidine by ID-LC-MS/MS face matrix effects and analytical drift when using unlabeled surrogates. [2'-13C]Ribothymidine eliminates this by providing a co-eluting +1 Da SIL-IS with identical chemical behavior. • Enables absolute quantification of ribothymidine in urine/plasma with correction for matrix effects. • Site-specific 2'-13C label avoids differential fragmentation seen with alternative 13C isomers in tandem MS. • ≥98% purity and 99% isotopic enrichment ensure robust signal-to-noise at endogenous levels.

Molecular Formula C10H14N2O6
Molecular Weight 259.222
CAS No. 478510-98-4
Cat. No. B583963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2'-13C]ribothymidine
CAS478510-98-4
SynonymsRibothymidine-2’-13C; 
Molecular FormulaC10H14N2O6
Molecular Weight259.222
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1/i7+1
InChIKeyDWRXFEITVBNRMK-FOMPHFHGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 0.1 g / 100 mg / 0.25 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[2'-13C]Ribothymidine (CAS 478510-98-4): Product Specifications and Scientific Context for Procurement


[2'-13C]Ribothymidine (synonyms: 5-Methyluridine-2'-13C, [2'-13C]ribothymidine) is a stable isotope-labeled modified nucleoside with the molecular formula ¹³CC₉H₁₄N₂O₆ and an average molecular mass of 259.22 Da . The compound is characterized by the site-specific incorporation of a carbon-13 isotope at the 2' carbon position of the ribose sugar moiety . This isotopic labeling renders the compound structurally identical to endogenous ribothymidine (5-methyluridine), a conserved modification found in the TΨC loop of transfer RNA (tRNA) that plays a role in modulating thermal stability and tertiary structure [1]. The compound is intended exclusively for research applications in analytical chemistry, molecular biology, and structural biochemistry, where its isotopic label serves as a precise mass tag for quantitative analysis.

Procurement Risk: Why [2'-13C]Ribothymidine Cannot Be Interchanged with Other 13C-Labeled or Unlabeled Ribothymidine Analogs


Direct substitution of [2'-13C]ribothymidine with its unlabeled counterpart, deuterated forms, or alternative 13C isomers (e.g., [1'-13C] or [5'-13C]ribothymidine) introduces significant analytical error and invalidates comparative data. In isotope dilution mass spectrometry (IDMS) workflows, which are the gold standard for absolute quantification of RNA modifications, the internal standard must exhibit identical chemical behavior but possess a distinct mass shift [1]. Unlabeled ribothymidine is indistinguishable from endogenous analyte and cannot serve as an internal standard. While alternative 13C-labeled isomers share the same nominal mass shift (+1 Da), their different isotopic positions can lead to differential fragmentation patterns in tandem MS and distinct spin coupling in NMR, compromising the fundamental assumption of analytical equivalence . Therefore, strict adherence to the specified labeling position is non-negotiable for method reproducibility and quantitative accuracy in any regulatory or peer-reviewed context. High-strength, head-to-head comparative data for this specific isotopologue in the published literature is currently limited, underscoring the need for researchers to independently validate analytical performance for their specific application.

Quantitative Differentiation Guide for [2'-13C]Ribothymidine (CAS 478510-98-4) in Procurement and Experimental Design


Isotopic Enrichment Specification for [2'-13C]Ribothymidine: Quantified Difference from Unlabeled Material

[2'-13C]ribothymidine is supplied with a specified isotopic enrichment of 99 atom % ¹³C at the 2' position . This differentiates it from the naturally occurring, unlabeled ribothymidine which possesses a ¹³C abundance of approximately 1.1% at this position [1]. This >98% difference in isotopic content is the fundamental physical property that enables its use as a stable isotope-labeled internal standard (SIL-IS) or tracer. The quantifiable enrichment value is a critical procurement specification, as lower enrichment (e.g., <98%) can lead to unacceptable levels of unlabeled analyte contamination and significantly reduced signal-to-noise ratio in mass spectrometric assays, ultimately impacting the lower limit of quantification (LLOQ).

Isotopic Purity Quality Control Mass Spectrometry

Chemical Purity Specification of [2'-13C]Ribothymidine: A Verifiable Quality Metric

Procurement specifications for [2'-13C]ribothymidine include a chemical purity rating of ≥95% as determined by HPLC or equivalent analytical methods . This quantitative metric ensures that the material is substantially free from non-isotopic contaminants, such as other nucleosides or synthetic byproducts, which could interfere with enzymatic assays or produce spurious MS/NMR signals. This is a key differentiator from non-certified, lower-purity labeled compounds or custom in-house preparations where purity may be uncharacterized or highly variable, thereby introducing an uncontrolled variable into downstream quantitative workflows.

Chemical Purity Quality Control Analytical Standard

Monoisotopic Mass Differentiation for Mass Spectrometric Quantification

The incorporation of a single ¹³C atom at the 2' position results in a monoisotopic mass of 259.088531 Da for [2'-13C]ribothymidine . This represents a +1.00335 Da mass shift relative to the monoisotopic mass of unlabeled ribothymidine (258.085186 Da) [1]. This precise mass difference is the physical basis for its function as a stable isotope-labeled internal standard (SIL-IS) in MS-based assays. The +1 Da shift is sufficient to resolve the analyte and internal standard signals in low-resolution MS systems (e.g., single quadrupole) while being small enough to minimize isotopic fractionation effects during sample preparation and chromatography, a key advantage over deuterated analogs which can exhibit significant chromatographic retention time shifts.

Isotope Dilution Mass Spectrometry LC-MS/MS Quantitative Analysis

Molecular Weight for Gravimetric Preparation of Analytical Standards

The average molecular weight of [2'-13C]ribothymidine is 259.22 g/mol, as determined by its isotopic composition and molecular formula (¹³CC₉H₁₄N₂O₆) . This value is +1.00 g/mol greater than the average molecular weight of unlabeled ribothymidine (258.23 g/mol) [1]. For researchers preparing precise stock solutions and calibration curves, use of the correct molecular weight is essential for accurate gravimetric calculations. A miscalculation based on the unlabeled molecular weight would introduce a systematic error of approximately 0.39% in the prepared concentration, which can be significant in highly quantitative assays, particularly when reporting absolute molar amounts.

Analytical Chemistry Standard Preparation Method Development

Procurement-Driven Application Scenarios for [2'-13C]Ribothymidine in Research and Development


Internal Standard for Absolute Quantification of tRNA-Derived Ribothymidine in Biological Fluids

[2'-13C]Ribothymidine is the optimal choice as a stable isotope-labeled internal standard (SIL-IS) for the isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) quantification of ribothymidine, a catabolite of tRNA turnover, in complex biological matrices such as urine and plasma . By leveraging its +1 Da mass shift, researchers can accurately correct for matrix effects and variations in sample preparation, enabling precise monitoring of tRNA modification dynamics and its potential as a biomarker in various disease states. The high isotopic enrichment (99%) ensures a robust signal-to-noise ratio, facilitating reliable detection at endogenous levels .

Site-Specific Probe for NMR Studies of tRNA Structure and Dynamics

In structural biology, [2'-13C]ribothymidine serves as a site-specific ¹³C probe for advanced nuclear magnetic resonance (NMR) spectroscopy studies of RNA molecules . Unlike uniformly labeled RNA, this compound allows researchers to incorporate a single, spectroscopically active ¹³C nucleus at a defined location within an oligonucleotide. This enables the selective observation of local conformation, dynamics, and molecular interactions involving the ribothymidine residue in the TΨC loop, a critical region for tRNA folding and function, while minimizing spectral crowding from other carbon atoms . This targeted approach provides insights into RNA structural biology that are unattainable with unlabeled material or uniformly labeled nucleotides.

Metabolic Tracer for Investigating Nucleoside Salvage and tRNA Turnover Pathways

The 2'-¹³C label in [2'-13C]ribothymidine provides a stable, non-radioactive tag for tracing metabolic fluxes within the nucleoside salvage pathway and monitoring tRNA degradation. When introduced into cell culture or model organisms, the isotopic label can be tracked by high-resolution mass spectrometry into downstream metabolites, offering a safe and sensitive alternative to traditional radioactive tracers like ¹⁴C or ³H. This approach is instrumental for dissecting the kinetics of tRNA maturation and catabolism, quantifying the contribution of salvage pathways to cellular nucleotide pools, and assessing the metabolic fate of RNA modifications in health and disease, as demonstrated in broader stable isotope tracing studies .

Quality Control Standard in Enzymatic Assays for tRNA Modification

Due to its verified chemical purity (≥95%), [2'-13C]ribothymidine is a reliable substrate or product standard for in vitro biochemical assays studying enzymes involved in RNA modification, such as tRNA methyltransferases. It can be used to accurately quantify enzymatic turnover rates via LC-MS, providing a direct, non-radioactive alternative to assays using ¹⁴C-labeled S-adenosylmethionine. The distinct mass of the labeled product allows for its unambiguous detection and quantification against a background of unlabeled substrate and other cellular components, thereby increasing assay specificity and dynamic range .

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